4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol
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Overview
Description
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, to integrate various functional groups into the imidazo[1,2-a]pyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound often involve one-pot, multicomponent protocols that are efficient and cost-effective . These methods may use catalysts like silica sulfuric acid, ammonium acetate, or zinc chloride to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an anticancer agent, particularly against breast cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes such as proliferation, growth, and differentiation . The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad range of biological activities, including antiviral and antibacterial properties.
Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one: Studied for its potential anticancer activity.
Uniqueness
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol is unique due to its specific functional groups and structural configuration, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H24N4O3 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)15-6-8-17(9-7-15)25-22-20(26-23-24-10-5-11-27(22)23)16-12-18(29-3)21(28)19(13-16)30-4/h5-14,25,28H,1-4H3 |
InChI Key |
FAOGIOXLHZRZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C(=C4)OC)O)OC |
Origin of Product |
United States |
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